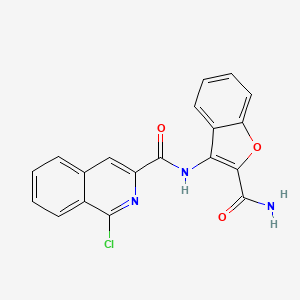
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H12ClN3O3 and its molecular weight is 365.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Isoquinoline and benzofuran moieties contribute to its biological activity.
- Functional Groups : The presence of carbamoyl and chloro groups enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that substituted quinoline derivatives can inhibit the growth of mycobacterial species, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) suggests that modifications in the benzofuran and isoquinoline structures can enhance antimicrobial efficacy.
| Compound | Activity Against M. tuberculosis | IC50 (µM) |
|---|---|---|
| N-cycloheptylquinoline-2-carboxamide | Higher than standard (isoniazid) | 7.5 |
| This compound | Pending further study | TBD |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on related benzofuran derivatives, which have shown promising results in inhibiting cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antimycobacterial Activity
In a study investigating a series of substituted quinoline derivatives, researchers found that certain compounds exhibited higher activity against M. tuberculosis than traditional treatments like isoniazid. This highlights the potential for this compound to serve as a lead compound in developing new antimycobacterial agents .
Case Study 2: Anticancer Efficacy
A comparative study on various benzofuran derivatives revealed that modifications in the structure led to enhanced cytotoxicity against specific cancer cell lines. These findings suggest that this compound could be further investigated for its potential in cancer therapy .
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-17-11-6-2-1-5-10(11)9-13(22-17)19(25)23-15-12-7-3-4-8-14(12)26-16(15)18(21)24/h1-9H,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHGQCSTGFZDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














